N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20223688
InChI: InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C22H48N2O4Si2
Molecular Weight: 460.8 g/mol

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

CAS No.:

Cat. No.: VC20223688

Molecular Formula: C22H48N2O4Si2

Molecular Weight: 460.8 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide -

Specification

Molecular Formula C22H48N2O4Si2
Molecular Weight 460.8 g/mol
IUPAC Name N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide
Standard InChI InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)
Standard InChI Key OGCNVHFVKJLKGM-UHFFFAOYSA-N
Canonical SMILES CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C

Introduction

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide is a complex organic compound featuring tert-butyl(dimethyl)silyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect alcohols. This compound is of interest in various chemical and biochemical applications due to its unique structure and properties.

Synthesis and Preparation Methods

The synthesis of compounds like N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. While detailed synthesis protocols for this exact compound are not widely documented, similar compounds often require careful control of reaction conditions to achieve high yields and purity.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds, such as N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide, are used in proteomics research. These compounds interact with specific molecular targets and pathways, affecting protein structure and function. While N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide shares structural similarities, its specific biochemical applications are less clear.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator